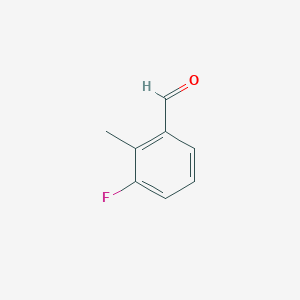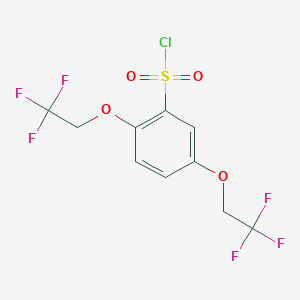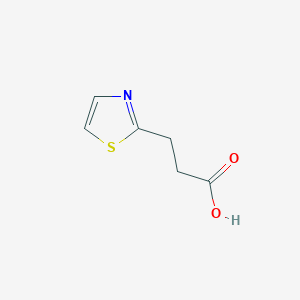
3-(2-Thiazolyl)propionic acid
説明
3-(2-Thiazolyl)propionic acid is a chemical compound with the molecular formula C6H7NO2S . It is also known as (±)-2-Amino-3-(2-thiazolyl)propionic acid . The compound contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Thiazole .
Synthesis Analysis
The synthesis of 3-(2-Thiazolyl)propionic acid or its derivatives involves various methods. One method involves the acylation of 3-(2-amino-1,3-thiazol-4-yl)-coumarine with succinic anhydride in benzene or glacial acetic acid medium . Another method involves the esterification of the acid with methanol to obtain the corresponding ester, which is then boiled in 2-propanol with hydrazine monohydrate .Molecular Structure Analysis
The molecular structure of 3-(2-Thiazolyl)propionic acid includes a five-membered thiazole ring, a carboxylic acid group, and a propionic acid side chain . The compound has an average mass of 157.190 Da and a mono-isotopic mass of 157.019745 Da . The NMR spectra of synthesized derivatives show the presence of E/Z isomers due to the presence of a CO-NH fragment in the molecule and its hindered rotation around the CO-NH bond .Physical And Chemical Properties Analysis
3-(2-Thiazolyl)propionic acid has an empirical formula of C6H8N2O2S . The compound contains a total of 17 bonds, including 10 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 Thiazole .科学的研究の応用
Antimicrobial Activity
3-(2-Thiazolyl)propionic acid and its derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
Thiazole derivatives, including 3-(2-Thiazolyl)propionic acid, have demonstrated antifungal properties . This suggests their potential use in the treatment of fungal infections.
Antiviral Properties
Thiazole derivatives are known to possess antiviral properties . This indicates that 3-(2-Thiazolyl)propionic acid could be used in the development of antiviral drugs.
Anti-inflammatory Properties
Thiazole derivatives have been found to exhibit anti-inflammatory properties . This suggests that 3-(2-Thiazolyl)propionic acid could be used in the treatment of inflammatory conditions.
Anticancer Properties
Some thiazole derivatives have shown anticancer properties . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported to have cytotoxicity activity on three human tumor cell lines .
Promotion of Plant Growth
Interestingly, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a derivative of 3-(2-Thiazolyl)propionic acid, was found to promote rapeseed growth and to increase seed yield and oil content .
Safety and Hazards
The safety data sheet for propionic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Thiazole derivatives, which include 3-(2-thiazolyl)propionic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets for these effects can vary widely and are often dependent on the specific structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cellular structures, or interfere with signaling pathways . The specific mode of action can depend on the nature of the target and the specific structure of the thiazole derivative.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways . For instance, some thiazole derivatives have been found to inhibit key enzymes in metabolic pathways, disrupt cellular structures, or interfere with signaling pathways . The specific pathways affected can depend on the nature of the target and the specific structure of the thiazole derivative.
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interaction with its targets and its impact on cellular processes and biochemical pathways.
特性
IUPAC Name |
3-(1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTQVDTVCPIZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375261 | |
| Record name | 3-(2-Thiazolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thiazolyl)propionic acid | |
CAS RN |
144163-65-5 | |
| Record name | 3-(2-Thiazolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-thiazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B115411.png)

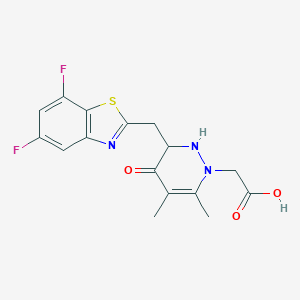
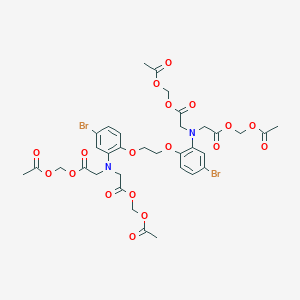
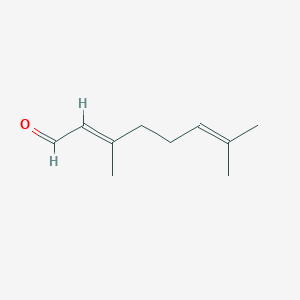
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
